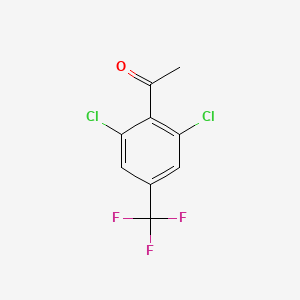

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

Beschreibung

Eigenschaften

IUPAC Name |

1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O/c1-4(15)8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NREOBJSTBKEWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1Cl)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371659 | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-88-6 | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS 175205-88-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known properties, a postulated synthetic route, and the toxicological profile of the chemical intermediate 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. While direct biological activity data for this specific compound is not publicly available, this document will discuss the known biological relevance of its structural motifs, offering valuable context for its potential applications in research and development.

Core Properties and Data

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone. Its trifluoromethyl group and dichloro substitutions significantly influence its chemical reactivity and physical properties, making it a subject of interest in synthetic chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is presented in Table 1. This information has been aggregated from various chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 175205-88-6 | [2][3] |

| Molecular Formula | C₉H₅Cl₂F₃O | [2][3] |

| Molecular Weight | 257.04 g/mol | [2][3] |

| Boiling Point | 58 °C at 0.6 mmHg | [2] |

| Flash Point | 84 °C | [2] |

| Vapor Pressure | 0.153 mmHg at 25 °C | [2] |

| DSSTox Substance ID | DTXSID30371659 | [2] |

Spectral and Computational Data

| Data Type | Description |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy would confirm the presence and connectivity of the aromatic and methyl protons. |

| ¹³C NMR | Carbon-13 Nuclear Magnetic Resonance spectroscopy would identify all unique carbon environments within the molecule. |

| ¹⁹F NMR | Fluorine-19 Nuclear Magnetic Resonance spectroscopy is essential for confirming the trifluoromethyl group. |

| Mass Spectrometry | Would determine the precise mass of the molecule, confirming its elemental composition. |

| Infrared (IR) Spectroscopy | Would identify key functional groups, such as the carbonyl (C=O) stretch of the ketone. |

Synthesis and Experimental Protocols

Postulated Synthetic Pathway

A likely synthetic approach would involve a Grignard reaction between a di-substituted bromo- or iodobenzene and an acetylating agent. The key starting material would be 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene.

Reaction Scheme:

-

Grignard Reagent Formation: Reaction of 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene with magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the corresponding Grignard reagent.

-

Acylation: Subsequent reaction of the Grignard reagent with an acetylating agent, such as acetyl chloride or acetic anhydride, at low temperature, followed by an acidic workup to yield the final product.

Detailed Hypothetical Experimental Protocol

Materials:

-

1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Acetyl chloride or Acetic anhydride

-

Iodine (for initiating the Grignard reaction)

-

Hydrochloric acid (for workup)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Hexanes and Ethyl acetate (for chromatography)

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine.

-

Dissolve 1-bromo-3,5-dichloro-2-(trifluoromethyl)benzene in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add a small amount of the bromo-aromatic solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a color change and gentle refluxing. If the reaction does not start, gentle heating may be applied.

-

Once initiated, add the remaining bromo-aromatic solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the reaction mixture at room temperature until the magnesium is consumed.

-

-

Acylation Reaction:

-

Cool the freshly prepared Grignard reagent in an ice-salt or dry ice-acetone bath.

-

Dissolve acetyl chloride or acetic anhydride in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Add the acetylating agent dropwise to the cooled Grignard reagent, maintaining a low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of saturated aqueous ammonium chloride, followed by dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Synthetic Workflow Diagram

Biological Activity and Significance

As of the latest literature review, there are no publicly available studies detailing the specific biological activity, mechanism of action, or any associated signaling pathways for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

However, the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural component in several biologically active molecules, particularly in the agrochemical sector. The most notable example is the broad-spectrum insecticide Fipronil. In Fipronil, this chemical group is part of a phenylpyrazole structure that non-competitively blocks GABA-gated chloride channels in insects, leading to central nervous system toxicity. The presence of this moiety in the title compound suggests its potential as a precursor or intermediate in the synthesis of novel pesticides.

Furthermore, trifluoromethylated phenyl derivatives are a broad class of compounds with diverse and significant biological activities. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. Derivatives of trifluoromethyl-phenyl ethanone have been investigated for a range of therapeutic applications, including as kinase inhibitors for cancer therapy, and as anti-inflammatory, antibacterial, and antifungal agents.

Given the established bioactivity of structurally related compounds, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone represents a valuable building block for the synthesis and screening of new chemical entities with potential applications in drug discovery and agrochemical development.

Safety and Handling

Based on available safety data sheets, 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is classified as an irritant.[2] Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

If on skin: Wash with plenty of soap and water.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

In case of irritation or if you feel unwell, seek medical advice.

-

Conclusion

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a chemical intermediate with well-defined physicochemical properties. While specific biological activity data for this compound is currently lacking, its structural similarity to components of known bioactive molecules, particularly in the agrochemical field, underscores its potential as a valuable building block for future research and development. The postulated synthetic protocol provided in this guide offers a practical starting point for its laboratory-scale preparation. As with all chemical reagents, appropriate safety measures should be strictly followed during its handling and use.

References

An In-depth Technical Guide to 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. This compound, bearing a trifluoromethyl group and two chlorine atoms on the phenyl ring, serves as a key intermediate in the synthesis of various biologically active molecules. This document details its physicochemical properties, provides predicted spectroscopic data for its characterization, outlines a plausible synthetic protocol, and explores the biological activities of its derivatives, including their roles as potential therapeutic agents. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry, drug discovery, and materials science.

Molecular Structure and Chemical Properties

1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone is a substituted acetophenone with the chemical formula C₉H₅Cl₂F₃O.[1][2][3] The molecule consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethyl group at position 4, and an acetyl group at position 1. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) significantly influences the chemical reactivity and biological activity of the molecule and its derivatives.

Physicochemical Properties

A summary of the key physicochemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is presented in Table 1. These properties are crucial for its handling, storage, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |

| Molecular Weight | 257.04 g/mol | [2][3] |

| CAS Number | 175205-88-6 | [2] |

| Appearance | Expected to be a solid | - |

| Density | 1.441 g/cm³ | [2] |

| Boiling Point | 58°C at 0.6 mm Hg | [2] |

| Flash Point | 84°C | [2] |

| Vapor Pressure | 0.153 mmHg at 25°C | [2] |

| XLogP3 | 3.7 | [2] |

Synthesis

The primary method for the synthesis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene.[4][5][6][7] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring using an acylating agent in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established Friedel-Crafts acylation procedures for similar aromatic compounds.[8][9]

Materials:

-

1,3-Dichloro-5-(trifluoromethyl)benzene

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (or acetic anhydride) to the stirred suspension via the dropping funnel.

-

After the addition is complete, add 1,3-dichloro-5-(trifluoromethyl)benzene dropwise to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Synthesis Workflow

References

- 1. 1-(4-(Trifluoromethyl)phenyl)ethan-1-one | C9H7F3O | CID 69731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. americanelements.com [americanelements.com]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

- 8. PROCESS FOR THE PREPARATION OF 1-(3,5-DICHLORO-4-FLUORO-PHENYL)-2,2,2-TRIFLUORO-ETHANONE - Patent 3207018 [data.epo.org]

- 9. WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone - Google Patents [patents.google.com]

Physical and chemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a fluorinated aromatic ketone of interest in chemical research and development. This document details its known characteristics, outlines a probable synthetic pathway, and presents available, albeit limited, experimental and predicted data.

Chemical Identity and Physical Properties

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, also known as 2',6'-dichloro-4'-(trifluoromethyl)acetophenone, is a halogenated and trifluoromethylated aromatic ketone. Its core structure consists of a trifluoromethyl-substituted dichlorobenzene ring acetylated at the first position.

Table 1: Identifiers and Key Properties

| Property | Value | Source |

| CAS Number | 175205-88-6 | [1] |

| Molecular Formula | C₉H₅Cl₂F₃O | [1] |

| Molecular Weight | 257.04 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Type | Source |

| Boiling Point | 58 °C at 0.6 mmHg | Predicted | [2] |

| Flash Point | 84 °C | Predicted | [2] |

| Density | 1.441 g/cm³ | Predicted | [2] |

| Vapor Pressure | 0.153 mmHg at 25°C | Predicted | [2] |

| Refractive Index | 1.484 | Predicted | [2] |

| XLogP3 | 3.7 | Computed | [2] |

| Topological Polar Surface Area | 17.1 Ų | Computed | [2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most probable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene with an acetylating agent such as acetyl chloride or acetic anhydride. This reaction is typically catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

The reaction proceeds via the formation of an acylium ion intermediate from the reaction of the acetylating agent with the Lewis acid catalyst. This electrophilic acylium ion then attacks the electron-rich aromatic ring of 1,3-dichloro-5-(trifluoromethyl)benzene. The directing effects of the chloro and trifluoromethyl substituents on the benzene ring will influence the position of acylation.

Figure 1: Proposed Friedel-Crafts Acylation Workflow.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol for a Friedel-Crafts acylation reaction that could be adapted for the synthesis of the target compound. Note: This protocol is not from a cited source for this specific compound and would require optimization and safety assessment.

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with the Lewis acid catalyst (e.g., anhydrous aluminum chloride) and a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).

-

Addition of Reactants: 1,3-dichloro-5-(trifluoromethyl)benzene is dissolved in the same solvent and added to the flask. The mixture is cooled in an ice bath. The acetylating agent (acetyl chloride or acetic anhydride) is then added dropwise from the dropping funnel while maintaining the low temperature.

-

Reaction: After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature or gentle reflux) for a specified period to ensure completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent. The combined organic extracts are washed with water, a dilute sodium bicarbonate solution, and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate). The solvent is removed under reduced pressure. The crude product can then be purified by a suitable method such as vacuum distillation or column chromatography.

Chemical Reactivity and Stability

-

Hazard and Safety: The compound is noted as an irritant.[2] Standard safety precautions for handling chemical reagents should be followed, including the use of personal protective equipment.

-

Stability: Information on the specific stability of this compound is not detailed in the available literature. However, similar aromatic ketones are generally stable under normal laboratory conditions.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, or MS) for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone were found in the searched literature. The following represents predicted or analogous information.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group, likely in the range of 2.5-2.7 ppm. The aromatic region would display signals corresponding to the two protons on the benzene ring. Due to the substitution pattern, these protons would likely appear as a singlet or a narrow multiplet.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon around 195-205 ppm. The methyl carbon would appear around 25-30 ppm. The aromatic carbons would have distinct signals, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations of the methyl and aromatic groups, C-Cl stretching, and C-F stretching vibrations.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 256, with a characteristic isotopic pattern due to the presence of two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of a methyl group (M-15) to form an acylium ion, and potentially the loss of the entire acetyl group (M-43).

Biological Activity and Signaling Pathways

There is currently no information available in the searched literature regarding the biological activity or any involvement in signaling pathways for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Conclusion

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a compound with established basic identifiers and some predicted physical properties. While a detailed experimental synthesis protocol and comprehensive characterization data are not publicly available, a logical synthetic route via Friedel-Crafts acylation can be proposed. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. This guide serves as a foundational resource for researchers interested in this molecule, highlighting the current knowledge and identifying areas for future research.

References

An In-depth Technical Guide to the ¹³C NMR Data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data for the compound 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. Due to the absence of publicly available experimental spectra in surveyed databases and literature, this document presents a predicted ¹³C NMR data set. The predictions are derived from established computational models and analysis of substituent effects on aromatic systems. Additionally, a comprehensive, standardized experimental protocol for the acquisition of such data is provided for research and verification purposes.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is predicted to exhibit eight distinct signals, corresponding to the nine carbon atoms in the molecule, with two carbons being chemically equivalent due to symmetry. The chemical shifts are significantly influenced by the electronic effects of the dichloro, trifluoromethyl, and acetyl substituents on the phenyl ring.

The predicted chemical shift data is summarized in the table below.

| Carbon Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) | Rationale for Chemical Shift |

| C=O | ~195 | Singlet (s) | The carbonyl carbon is significantly deshielded, appearing at a characteristic downfield shift. |

| C1 | ~140 | Singlet (s) | This quaternary carbon is attached to the acetyl group and is deshielded by the carbonyl and adjacent chloro substituents. |

| C2 / C6 | ~134 | Singlet (s) | These two equivalent quaternary carbons are directly bonded to chlorine atoms, resulting in a strong deshielding effect. |

| C3 / C5 | ~127 | Doublet (d) | These protonated aromatic carbons are meta to the acetyl group and ortho to the trifluoromethyl group. |

| C4 | ~132 | Quartet (q) | This quaternary carbon is attached to the trifluoromethyl group, and its signal is split into a quartet due to coupling with the three fluorine atoms. |

| CF₃ | ~122 | Quartet (q) | The carbon of the trifluoromethyl group shows a characteristic quartet splitting pattern due to one-bond coupling with the three fluorine atoms. |

| CH₃ | ~30 | Quartet (q) | The methyl carbon of the acetyl group appears in the typical aliphatic region. |

Note: The predicted chemical shifts are estimates and may vary from experimentally determined values. The multiplicity in a proton-coupled spectrum is provided for theoretical consideration; routine ¹³C NMR is typically acquired with proton decoupling, resulting in singlets for all carbon signals unless coupled to other NMR-active nuclei like ¹⁹F.

Detailed Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines a standard methodology for the acquisition of a high-quality ¹³C NMR spectrum for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities interfering with the spectrum.

-

Mass: Weigh approximately 20-30 mg of the solid compound.

-

Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties and well-characterized residual solvent peak (δ ≈ 77.16 ppm).

-

Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.0 ppm). If TMS is not used, the residual solvent peak can serve as a reference.

-

NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube. Ensure the final solution is clear and free of any particulate matter.

2. NMR Instrument Setup

-

Spectrometer: The experiment should be performed on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

-

Probe Tuning: Tune and match the NMR probe to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer) to ensure optimal sensitivity and pulse performance.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity, which is crucial for obtaining sharp, well-resolved spectral lines.

3. Data Acquisition Parameters

-

Pulse Program: A standard single-pulse experiment with broadband proton decoupling is typically used (e.g., zgpg30 on Bruker instruments).

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., -20 to 220 ppm) is generally sufficient to encompass the expected chemical shifts for most organic compounds, including carbonyls.

-

Acquisition Time (AQ): An acquisition time of 1 to 2 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2 seconds is a good starting point. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) would be necessary.

-

Pulse Angle: A 30-45 degree pulse angle is often used as a compromise between signal intensity and faster repetition rates, which is particularly important for quaternary carbons that often have long relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required compared to ¹H NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration and the desired signal-to-noise ratio.

4. Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing: Carefully phase correct the resulting spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline across the spectrum.

-

Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Mandatory Visualization

The following diagram illustrates the molecular structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone with the carbon atom numbering corresponding to the assignments in the data table.

Caption: Molecular structure of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Mass Spectrometry of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a halogenated aromatic ketone of interest in medicinal chemistry and drug development due to its potential as a versatile building block for the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, including its behavior under mass spectrometric analysis, is crucial for its identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive overview of the mass spectrometry of this compound, including a proposed fragmentation pathway, a detailed experimental protocol for its analysis, and a summary of key mass spectral data.

Predicted Mass Spectral Data

The mass spectrum of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is predicted to exhibit a distinct molecular ion peak cluster due to the presence of two chlorine atoms. The fragmentation pattern will be influenced by the acetophenone moiety, the dichloro-substitution, and the trifluoromethyl group. The predicted major ions are summarized in the table below.

| Predicted Fragment | m/z (for ³⁵Cl) | Proposed Structure | Notes |

| [M]⁺˙ | 256 | C₉H₅Cl₂F₃O⁺˙ | Molecular ion |

| [M-CH₃]⁺ | 241 | C₈H₂Cl₂F₃O⁺ | Loss of a methyl radical from the acetyl group |

| [M-CO-CH₃]⁺ | 213 | C₇H₂Cl₂F₃⁺ | Loss of the acetyl group |

| [M-Cl]⁺ | 221 | C₉H₅ClF₃O⁺ | Loss of a chlorine radical |

| [C₇H₂ClF₃]⁺ | 178 | C₇H₂ClF₃⁺ | Loss of a chlorine and the acetyl group |

| [CF₃]⁺ | 69 | CF₃⁺ | Trifluoromethyl cation |

Proposed Fragmentation Pathway

Under electron ionization (EI), 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is expected to undergo fragmentation through several key pathways. The initial ionization event will form the molecular ion [M]⁺˙. The primary fragmentation is anticipated to be the alpha-cleavage of the bond between the carbonyl carbon and the methyl group, a characteristic fragmentation of ketones, leading to the formation of a stable acylium ion. Subsequent fragmentations may involve the loss of chlorine atoms and the trifluoromethyl group.

Experimental Protocols

A standard and reliable method for the analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of 1 mg/mL of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Matrix: For analysis in complex matrices (e.g., plasma, tissue homogenates), a liquid-liquid extraction or solid-phase extraction protocol should be employed to isolate the analyte and remove interfering substances.

GC-MS Parameters

-

Gas Chromatograph: Agilent 8890 GC System or equivalent.

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 280 °C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 minute.

-

Ramp: 20 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 50-350.

-

Scan Mode: Full scan.

Experimental Workflow

The overall workflow for the mass spectrometric analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone involves several key stages, from sample preparation to data analysis.

Conclusion

This technical guide outlines the predicted mass spectrometric behavior of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone and provides a robust experimental protocol for its analysis. The proposed fragmentation pathway, based on established principles of mass spectrometry, serves as a valuable reference for the identification and structural elucidation of this compound and its analogues. The detailed GC-MS methodology ensures reliable and reproducible results, which are essential for its application in research and development.

An In-depth Technical Guide to the FT-IR Analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a substituted acetophenone derivative. The document details the expected vibrational frequencies based on the molecule's functional groups, outlines a standard experimental protocol for analysis, and offers a guide to spectral interpretation.

Molecular Structure and Expected Vibrational Modes

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone (Chemical Formula: C₉H₅Cl₂F₃O) is a complex aromatic ketone.[1][2] Its structure comprises several key functional groups, each exhibiting characteristic absorption bands in the infrared spectrum. An analysis of these groups allows for the prediction of its FT-IR spectral features.

-

Acetophenone Core: The molecule is a derivative of acetophenone, featuring a carbonyl group (C=O) conjugated with an aromatic ring. This conjugation typically lowers the C=O stretching frequency compared to non-conjugated ketones.[3] The methyl group (-CH₃) will also produce characteristic stretching and bending vibrations.[3]

-

Substituted Phenyl Ring: The aromatic ring is heavily substituted, which influences its characteristic vibrations. Aromatic C-H stretching vibrations appear at wavenumbers slightly higher than 3000 cm⁻¹.[4] The C=C stretching vibrations within the ring typically result in a series of peaks in the 1400-1600 cm⁻¹ region.[4] The specific 1,2,4,6-tetrasubstitution pattern determines the out-of-plane C-H bending bands in the fingerprint region.

-

Trifluoromethyl Group (-CF₃): The -CF₃ group is known to produce very strong and characteristic absorption bands due to C-F stretching vibrations, typically found in the 1100-1350 cm⁻¹ range.[5]

-

Dichloro Substituents (-Cl): The C-Cl stretching vibrations are expected to appear in the lower frequency (fingerprint) region of the spectrum, generally below 850 cm⁻¹.[6][7]

Predicted FT-IR Spectral Data

The following table summarizes the predicted quantitative data for the key vibrational modes of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, based on characteristic frequencies for its constituent functional groups.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Weak to Medium | Characteristic of sp² C-H bonds on the phenyl ring.[3][4] |

| Aliphatic C-H Stretch (Methyl) | 3000 - 2850 | Medium | Asymmetric and symmetric stretching of the -CH₃ group.[3][4] |

| Carbonyl (C=O) Stretch | 1710 - 1685 | Strong | Conjugation with the aromatic ring lowers the frequency from a typical saturated ketone value (~1715 cm⁻¹).[3][8] |

| Aromatic C=C Stretch | 1600 - 1585 & 1500 - 1400 | Medium to Weak | Multiple bands are expected due to vibrations within the phenyl ring.[4] |

| Aliphatic C-H Bend (Methyl) | ~1450 & ~1375 | Medium | Asymmetric and symmetric bending (scissoring) vibrations of the -CH₃ group.[3][9] |

| C-F Stretch (Trifluoromethyl) | 1350 - 1100 | Very Strong | The -CF₃ group typically shows intense, multiple bands from symmetric and asymmetric stretching, making this a highly diagnostic region.[10] |

| C-O Stretch (Ketone) | 1320 - 1000 | Strong | Associated with the acetyl group.[6] |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | The specific position is highly dependent on the substitution pattern of the aromatic ring.[4] |

| C-Cl Stretch | 850 - 550 | Medium to Strong | Characteristic absorption for aryl chlorides, found in the fingerprint region.[6] |

Experimental Protocols

Obtaining a high-quality FT-IR spectrum requires careful sample preparation and instrument operation. The following protocol describes the Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods, both suitable for a solid sample.

Method 1: Attenuated Total Reflectance (ATR-FTIR)

ATR is a modern, rapid technique requiring minimal sample preparation.[11]

-

Instrument Setup: Ensure the FT-IR spectrometer and ATR accessory (commonly a diamond or germanium crystal) are clean.

-

Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (1-2 mg) of the solid 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

-

Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹ to achieve a good signal-to-noise ratio.[12]

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within a KBr matrix.[13]

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry, FT-IR grade KBr powder using an agate mortar and pestle. The mixture should be a fine, homogeneous powder. The concentration of the sample in KBr should be between 0.2% and 1%.[13]

-

Pellet Formation: Transfer the powder mixture to a pellet press die. Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent disc.[13]

-

Background Scan: Place the empty sample holder in the spectrometer and run a background scan.

-

Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer's beam path.

-

Data Acquisition: Acquire the spectrum using similar parameters as the ATR method (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for FT-IR analysis and the logical correlation between the molecule's structure and its spectral features.

References

- 1. americanelements.com [americanelements.com]

- 2. echemi.com [echemi.com]

- 3. app.studyraid.com [app.studyraid.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. rtilab.com [rtilab.com]

- 13. eng.uc.edu [eng.uc.edu]

The Solubility Profile of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is a complex organic molecule with potential applications in pharmaceutical and agrochemical research. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Despite a comprehensive search of available scientific literature and chemical databases, specific quantitative solubility data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in common organic solvents remains unpublished. This document outlines the known physicochemical properties of the compound and provides a general experimental workflow for determining solubility, which can be adapted by researchers to generate the necessary data in their own laboratories.

Physicochemical Properties

While specific solubility data is not available, the structural features of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone provide clues to its likely solubility behavior. The molecule possesses a trifluoromethyl group and two chlorine atoms on the phenyl ring, which significantly increases its lipophilicity. The ketone functional group can act as a hydrogen bond acceptor.

Table 1: Known Physicochemical Properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

| Property | Value | Source |

| CAS Number | 175205-88-6 | [1] |

| Molecular Formula | C₉H₅Cl₂F₃O | [1][2] |

| Molecular Weight | 257.04 g/mol | [1][2] |

| Appearance | Not specified (likely solid at room temperature) | |

| Boiling Point | 58°C @ 0.6 mm Hg | [2] |

| Flash Point | 84°C | [2] |

| Vapor Pressure | 0.153 mmHg at 25°C | [2] |

Experimental Protocol for Solubility Determination

In the absence of published data, the following established experimental protocol can be employed to determine the solubility of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in various organic solvents. The isothermal shake-flask method is a reliable and widely used technique.

Objective: To determine the equilibrium solubility of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in a selected organic solvent at a specific temperature.

Materials:

-

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a calibrated UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Calculate the solubility of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in each solvent based on the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Caption: Workflow for determining solubility via the isothermal shake-flask method.

Conclusion

While quantitative solubility data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in organic solvents is not currently available in the public domain, this guide provides researchers with a robust experimental framework to determine this crucial parameter. The provided protocol for the isothermal shake-flask method is a standard and reliable approach. The generation of such data will be invaluable for the future development and application of this compound in various scientific disciplines. It is recommended that researchers performing these experiments publish their findings to contribute to the broader scientific knowledge base.

References

In-Depth Technical Guide to the Safety Data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone (CAS No. 175205-88-6). The information is compiled from available Safety Data Sheets (SDS) and standardized experimental guidelines to ensure a high level of detail for professionals in research and development.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone. These characteristics are fundamental for the safe handling, storage, and use of the compound in a laboratory setting.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂F₃O |

| Molecular Weight | 257.04 g/mol |

| CAS Number | 175205-88-6 |

| Density | 1.441 g/cm³ |

| Boiling Point | 58°C at 0.6 mm Hg |

| Flash Point | 84°C |

| Vapor Pressure | 0.153 mmHg at 25°C |

| Refractive Index | 1.484 |

Hazard Identification and Classification

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are related to acute toxicity and irritation.

GHS Classification: [1]

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (Category 2A) , H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure; Respiratory System (Category 3) , H335: May cause respiratory irritation.

GHS Label Elements:

-

Pictogram:

-

Exclamation Mark

-

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: [1]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Toxicological Data

| Toxicological Endpoint | Classification | Description |

| Acute Oral Toxicity | Category 4 | Harmful if swallowed. Ingestion can lead to adverse health effects. |

| Skin Irritation | Category 2 | Causes reversible inflammatory effects on the skin at the site of contact. |

| Eye Irritation | Category 2A | Causes reversible irritation to the eyes. |

| Respiratory Irritation | Category 3 | May cause irritation to the respiratory tract upon inhalation. |

Experimental Protocols

The following sections describe the standardized methodologies, based on OECD guidelines, that are typically used to assess the key toxicological endpoints for a chemical like 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Acute Oral Toxicity (OECD 420, 423, or 425)

The assessment of acute oral toxicity is crucial for understanding the immediate risks associated with accidental ingestion. The OECD provides several guidelines for this purpose.

Objective: To determine the dose of a substance that causes mortality or evident toxicity after a single oral administration.

Methodology (General Principles):

-

Animal Model: Typically, the test is conducted using laboratory rats or mice.

-

Dosage: The substance is administered orally by gavage. The volume is generally kept low to avoid physical distress to the animals.

-

Study Design:

-

OECD 420 (Fixed Dose Procedure): Animals are dosed at one of four fixed dose levels (5, 50, 300, or 2000 mg/kg). The study aims to identify a dose that produces clear signs of toxicity but no mortality.

-

OECD 423 (Acute Toxic Class Method): This method uses a stepwise procedure with a small number of animals per step. The outcome of each step determines the dose for the next. It allows for classification into one of five toxicity classes.

-

OECD 425 (Up-and-Down Procedure): This is a sequential dosing method where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This method is designed to estimate the LD50 with a smaller number of animals.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days after administration. Observations include changes in skin, fur, eyes, and respiratory and autonomic nervous systems.

-

Data Analysis: The number of animals that die at each dose level is recorded, and the LD50 is calculated using statistical methods.

Workflow for Acute Oral Toxicity Testing:

Workflow for a typical acute oral toxicity study.

Skin Irritation (OECD 404 or 439)

The potential for a substance to cause skin irritation is a key consideration for safe handling.

Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.

Methodology (In Vivo - OECD 404):

-

Animal Model: The albino rabbit is the preferred species for this test.

-

Application: A small amount of the test substance is applied to a shaved patch of skin on the animal's back. The site is then covered with a gauze patch.

-

Exposure: The exposure period is typically 4 hours.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Methodology (In Vitro - OECD 439):

This method uses a reconstructed human epidermis model.

-

Test System: A commercially available reconstructed human epidermis model is used.

-

Application: The test substance is applied topically to the surface of the tissue.

-

Exposure and Incubation: After a defined exposure time, the substance is removed, and the tissue is incubated for a further period.

-

Viability Assessment: Cell viability is determined using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Logical Flow for Skin Irritation Assessment:

References

An In-Depth Technical Guide to the Handling and Storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information and standardized protocols for the safe handling and optimal storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a halogenated aromatic ketone utilized in various research and development applications. Adherence to these guidelines is crucial to ensure personnel safety, maintain compound integrity, and guarantee the reliability of experimental outcomes.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is fundamental for its safe handling and storage. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₉H₅Cl₂F₃O |

| Molecular Weight | 257.04 g/mol |

| Boiling Point | 58°C at 0.6 mm Hg |

| Flash Point | 84°C |

| Density | 1.441 g/cm³ |

| Vapor Pressure | 0.153 mmHg at 25°C |

Safety and Hazard Information

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is classified as an irritant. The Global Harmonized System (GHS) hazard statements associated with this compound and similar chemicals highlight the potential risks.

| Hazard Class | GHS Hazard Statement | GHS Precautionary Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P312, P330, P501 |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 |

| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity (Single Exposure, Respiratory tract irritation) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Experimental Protocols

The following protocols provide detailed methodologies for the safe handling and storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to mitigate risks of exposure.[1]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and vapors.[2]

-

Skin Protection: Chemical-resistant gloves (e.g., Viton® is recommended over nitrile for chlorinated aromatic compounds due to better resistance to permeation), a chemically resistant apron or lab coat, and closed-toe shoes must be worn.[2][3]

-

Respiratory Protection: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of vapors.[2] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary.[2]

Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of a specific molarity from the solid compound.

Materials:

-

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone (solid)

-

Analytical balance

-

Weigh boat

-

Spatula

-

Appropriate solvent (e.g., DMSO, ethanol)

-

Volumetric flask with stopper

-

Beaker

-

Funnel

-

Wash bottle with solvent

-

Pipettes

Procedure:

-

Calculation: Determine the mass of the solid required to prepare the desired volume and concentration of the stock solution using the following formula: Mass (g) = Desired Molarity (mol/L) x Volume of Solution (L) x Molecular Weight ( g/mol )[4]

-

Weighing:

-

Dissolution:

-

Transfer the weighed solid into a beaker.

-

Add a small amount of the chosen solvent to the weigh boat to rinse any remaining solid and transfer the rinse to the beaker.

-

Add a portion of the solvent to the beaker (approximately half of the final volume) and stir with a magnetic stirrer or swirl gently until the solid is completely dissolved.[2][4]

-

-

Transfer to Volumetric Flask:

-

Place a funnel into the neck of the volumetric flask.

-

Carefully pour the solution from the beaker through the funnel into the volumetric flask.

-

Rinse the beaker several times with a small amount of the solvent, transferring the rinsings into the volumetric flask through the funnel.[6]

-

-

Dilution to Final Volume:

-

Add the solvent to the volumetric flask until the bottom of the meniscus reaches the calibration mark.[4]

-

-

Homogenization:

-

Stopper the volumetric flask and invert it several times to ensure the solution is thoroughly mixed.[5]

-

-

Labeling and Storage:

-

Transfer the solution to a properly labeled storage bottle, including the compound name, concentration, solvent, date of preparation, and your initials.

-

Store the solution according to the storage guidelines in Section 4.

-

Spill Cleanup Procedure

Immediate and appropriate response to a spill is critical to prevent exposure and contamination.

For a minor spill (a few grams of solid or milliliters of solution) within a chemical fume hood:

-

Alert personnel in the immediate area.

-

Contain the spill: Use an inert absorbent material like vermiculite or sand to dike the spill.[4]

-

Absorb the liquid: For liquid spills, add absorbent material, working from the outside in.[4] For solid spills, gently cover the powder to prevent it from becoming airborne.

-

Collect the residue: Carefully scoop the absorbed material or the solid into a designated, labeled hazardous waste container.[4][5]

-

Decontaminate the area: Wipe the spill area with a suitable solvent (e.g., acetone), followed by soap and water.[5] All cleaning materials should be disposed of as hazardous waste.[5]

For a major spill, or any spill outside of a fume hood:

-

Evacuate the area immediately.

-

Alert your supervisor and the institutional safety office.

-

Prevent entry to the contaminated area.

-

Allow only trained emergency response personnel to handle the cleanup.

Storage and Disposal

Proper storage is essential for maintaining the stability and integrity of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Storage Conditions

-

Temperature and Environment: Store in a cool, dry, well-ventilated area.[6] Avoid exposure to heat or direct sunlight.[6]

-

Container: Keep the container tightly closed to prevent contamination and reaction with moisture.[6]

-

Segregation: Store separately from incompatible materials such as strong oxidizing agents, acids, and bases.[6][7] It is advisable to store this compound in a designated cabinet for halogenated compounds.

Waste Disposal

-

Segregation: Halogenated organic waste must be collected separately from non-halogenated waste in a designated, properly labeled waste container.[2]

-

Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain.[2]

Mandatory Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone in a laboratory setting.

Caption: Logical workflow for the safe handling of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Storage Segregation Pathway

This diagram illustrates the decision-making process for the proper storage of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone.

Caption: Decision pathway for the segregated storage of the compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. How to Make and Dilute Aqueous Solutions: A Step-by-Step Guide | Lab Manager [labmanager.com]

- 4. flinnsci.com [flinnsci.com]

- 5. Chemistry Teaching Labs - Preparing solutions from Solids [chemtl.york.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ehs.wisc.edu [ehs.wisc.edu]

In-Depth Technical Guide to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, a key chemical intermediate in the synthesis of various biologically active molecules. This document details its chemical and physical properties, commercial availability, synthesis protocols, and its role as a building block in medicinal chemistry.

Chemical and Physical Properties

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, with the CAS number 175205-88-6, is an organic compound featuring a phenyl ring substituted with two chlorine atoms, a trifluoromethyl group, and an ethanone functional group.[1] The presence of the trifluoromethyl group significantly enhances its lipophilicity and can contribute to the biological activity of its derivatives.[1]

| Property | Value | Source(s) |

| CAS Number | 175205-88-6 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |

| Molecular Weight | 257.04 g/mol | [2][3] |

| Boiling Point | 58 °C at 0.6 mmHg | [3] |

| Density | 1.441 g/cm³ | --- |

| Flash Point | 84 °C | [3] |

| InChI Key | NREOBJSTBKEWNY-UHFFFAOYSA-N | [1] |

| SMILES | CC(=O)C1=C(Cl)C=C(C=C1Cl)C(F)(F)F | [1] |

Commercial Availability

This compound is available from several commercial chemical suppliers, catering to research and development as well as bulk manufacturing needs. Purity levels typically meet the standards required for pharmaceutical and agrochemical synthesis.

Known Commercial Suppliers:

Note: Purity and specifications should be confirmed with the respective supplier's Certificate of Analysis.

Synthesis and Experimental Protocols

The primary synthetic route to 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is the Friedel-Crafts acylation of 1,3-dichloro-5-(trifluoromethyl)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.[5]

General Experimental Protocol: Friedel-Crafts Acylation

This protocol outlines the general steps for the synthesis of aryl ketones via Friedel-Crafts acylation.

Materials:

-

1,3-dichloro-5-(trifluoromethyl)benzene (substrate)

-

Acetyl chloride (acylating agent)

-

Anhydrous aluminum chloride (Lewis acid catalyst)

-

Anhydrous dichloromethane (solvent)

-

Concentrated hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ice

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, addition funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[5]

-

Cool the mixture to 0°C using an ice/water bath.[5]

-

Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the stirred suspension.[5]

-

After the addition of acetyl chloride is complete, add a solution of 1,3-dichloro-5-(trifluoromethyl)benzene in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.[5]

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for an additional 15 minutes.[5]

-

Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to quench the reaction.[5]

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.[5]

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

-

The crude 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone can be further purified by column chromatography or distillation.

References

Technical Guide: Lapatinib (CAS 175205-88-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical overview of Lapatinib, a potent dual tyrosine kinase inhibitor. While the user initially inquired about CAS number 175205-88-6, which corresponds to a chemical intermediate, this guide focuses on the closely related and clinically significant final product, Lapatinib. Lapatinib targets the Human Epidermal Growth Factor Receptor 2 (HER2) and the Epidermal Growth Factor Receptor (EGFR). We will dis[1][2][3]sect its interaction with the HER2 signaling pathway, present key quantitative data on its efficacy, detail relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows involved. Lapatinib functions as a reversible, ATP-competitive inhibitor of the intracellular tyrosine kinase domains of HER2 and EGFR, leading to the suppression of downstream signaling pathways critical for tumor cell proliferation and survival.

C[1][4][5]hemical Identity and Properties

The CAS number 175205-88-6 identifies the chemical 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]ethanone . This compou[4][5][6][7][8]nd serves as an intermediate in the synthesis of Lapatinib. The final active pharmaceutical ingredient, Lapatinib, is a more complex molecule.

Table 1: Physicochemical Properties of Lapatinib

| Property | Value | Reference |

| IUPAC Name | N-(3-chloro-4-{[(3-fluorophenyl)methyl]oxy}phenyl)-6-[5-({[2-(methanesulfonyl)ethyl]amino}methyl)-2-furyl]quinazolin-4-amine | |

| CAS N[9]umber | 231277-92-2 (Lapatinib base) | |

| Molecular Formula | C29H26ClFN4O4S | |

| Molec[3]ular Weight | 581.1 g/mol | |

| Appea[3]rance | Yellow solid | |

| Solub[10]ility | Water: 0.007 mg/mL (as ditosylate monohydrate at 25°C) |

2.[3] Mechanism of Action

Lapatinib is a potent and selective inhibitor of the intracellular tyrosine kinase domains of both EGFR (HER1) and HER2. It competit[1]ively and reversibly binds to the ATP-binding pocket of these receptors, which prevents autophosphorylation and the subsequent activation of downstream signaling pathways. The two pri[1][11]mary signaling cascades inhibited by Lapatinib are the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways. By blocking[1][11] these pathways, Lapatinib effectively halts tumor cell growth and can induce apoptosis (programmed cell death).

Sig[1][4]naling Pathway Diagram

Experimental Protocols

Western Blot Analysis of HER2 Pathway Inhibition

This protocol is designed to assess the effect of Lapatinib on the phosphorylation status of key proteins in the HER2 signaling pathway in cancer cell lines.

Objectiv[12]e: To confirm that Lapatinib inhibits the phosphorylation of HER2, Akt, and ERK in HER2-overexpressing cancer cells.

Methodology:

-

Cell Culture and Treatment:

-

Culture HER2-positive breast cancer cells (e.g., SK-BR-3) to 70-80% confluency.

-

Treat the cells with varying concentrations of Lapatinib (e.g., 0, 0.1, 1, 10 µM) for a specified time (e.g., 2 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Cen[12]trifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-HER2, total HER2, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.

-

Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Clinical Applications and Dosing

Lapatinib, in combination with other chemotherapeutic agents, is approved for the treatment of advanced or metastatic breast cancer in patients whose tumors overexpress HER2.

Table 2:[1][3] Clinical Dosing Regimens

| Combination Therapy | Lapatinib Dose | Schedule | Indication | Reference |

| with Capecitabine | 1250 mg once daily | Continuous | Advanced or metastatic HER2+ breast cancer after prior therapy | |

| with Le[1]trozole | 1500 mg once daily | Continuous | Hormone receptor-positive, HER2+ metastatic breast cancer in postmenopausal women | |

| with Tr[1]astuzumab | 1000 mg once daily | Continuous | HER2-positive metastatic breast cancer that has progressed on prior trastuzumab-based therapies |

**Note:[13] Dosing should be adjusted based on individual patient tolerability and in cases of hepatic impairment. Lapatinib t[14]ablets should be taken at least one hour before or one hour after a meal.

S[1]ummary

Lapatinib is a critical therapeutic agent in the management of HER2-positive breast cancer. Its mechanism as a dual tyrosine kinase inhibitor of EGFR and HER2 allows for the effective disruption of key oncogenic signaling pathways. The information provided in this guide, including its chemical properties, mechanism of action, experimental protocols, and clinical applications, serves as a comprehensive resource for researchers and clinicians in the field of oncology.

References

- 1. Lapatinib for Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lapatinib - Wikipedia [en.wikipedia.org]

- 3. Lapatinib | C29H26ClFN4O4S | CID 208908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. 1-(2,6-Dichloro-4-(trifluoromethyl)phenyl)ethanone|CAS 175205-88-6|TCIJT|製品詳細 [tci-chemical-trading.com]

- 6. 175205-88-6 | 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone - Aromsyn Co.,Ltd. [aromsyn.com]

- 7. 175205-88-6 | 2,6-dichloro-4-(trifluoromethyl)acetophenone - Alachem Co., Ltd. [alachem.co.jp]

- 8. halochem.com [halochem.com]

- 9. Lapatinib | 1360431-86-2 [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. bccancer.bc.ca [bccancer.bc.ca]

Technical Guide: 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone, with the CAS number 175205-88-6, is a halogenated aromatic ketone.[1][2][3] Its structure, featuring a trifluoromethyl group and two chlorine atoms on the phenyl ring, makes it a valuable intermediate in synthetic organic chemistry.[1][4] The presence of these electron-withdrawing groups significantly influences the reactivity of the molecule. This guide provides a summary of its known properties, its primary application as a synthetic precursor, and a detailed experimental protocol for its use in the synthesis of triazole derivatives.

Chemical and Physical Properties

A compilation of the available quantitative data for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 175205-88-6 | [1][2][3] |

| Molecular Formula | C₉H₅Cl₂F₃O | [1][2][3] |

| Molecular Weight | 257.04 g/mol | [2][3] |

| Boiling Point | 58°C at 0.6 mm Hg | [2] |

| Density | 1.441 g/cm³ | [2] |

| Flash Point | 84°C | [2] |

| Vapor Pressure | 0.153 mmHg at 25°C | [2] |

| Hazard Class Code | 36/37/38 (Irritating to eyes, respiratory system and skin) | [2] |

Synonyms and Alternative Names

For clarity and comprehensive literature searching, a list of synonyms for 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone is provided in Table 2.

| Synonym | Reference(s) |

| 2',6'-Dichloro-4'-(trifluoromethyl)acetophenone | [1] |

| Ethanone, 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]- | [1] |

| 2,6-Dichloro-4-(trifluoromethyl)acetophenone | [1] |

| 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]ethan-1-one | [1] |

Role as a Synthetic Intermediate

Currently, there is no publicly available information on the biological activity, mechanism of action, or associated signaling pathways of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone itself. Its primary significance in the scientific literature is as a key intermediate in the synthesis of more complex, biologically active molecules.[4] Specifically, it is a precursor for the synthesis of various substituted triazole compounds, which are a class of molecules with a wide range of applications in pharmaceuticals and agrochemicals.[4]

The logical workflow for its use as a synthetic intermediate is depicted below.

Experimental Protocol: Synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles

The following is a detailed experimental protocol for the synthesis of 1-(2,6-dichloro-4-trifluoromethylphenyl)-4-alkyl-1H-[1][4][5]-triazoles, which utilizes a derivative of 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone as a starting material.[4] This procedure demonstrates a key application of this chemical.

Materials:

-

(2-azido-1,3-dichloro-5-trifluoromethyl)benzene (precursor derived from 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)ethanone)

-

Terminal alkyne

-

N,N-Diisopropylethylamine (DIPEA)

-

Copper(I) iodide (CuI)

-

Petroleum ether

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-